2-Methyl-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)propanamide is a synthetic organic compound belonging to the class of pyrimidinyl amino propanamides. This class of compounds is known for its biological activity and is widely used in medicinal chemistry research. [] Notably, it is a key component in the development of nilotinib, a potent tyrosine kinase inhibitor. []
The synthesis of 2-methyl-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)propanamide is achieved through a multi-step process. One of the crucial intermediates in the synthesis of nilotinib is ethyl 4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoate. This intermediate can be synthesized by reacting ethyl 3-amino-4-methyl benzoate with cyanamide to form a guanidine derivative, which is then cyclized with 3-dimethylamino-1-(3-pyridinyl)-2-propylene-1-one. [] Further synthetic steps involve coupling this intermediate with other building blocks to arrive at the final compound.
The mechanism of action for 2-methyl-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)propanamide depends on the specific biological target and its application. In the context of nilotinib, it acts as a tyrosine kinase inhibitor by binding to the ATP-binding site of the kinase domain, thereby inhibiting its activity. [] This inhibition of tyrosine kinases, like BCR-ABL, plays a crucial role in the treatment of chronic myelogenous leukemia.
The primary application of 2-methyl-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)propanamide is as a crucial building block in the synthesis of nilotinib. Nilotinib is a potent and selective tyrosine kinase inhibitor specifically designed to target BCR-ABL, the oncoprotein responsible for chronic myeloid leukemia. [] By inhibiting BCR-ABL, nilotinib prevents the uncontrolled proliferation of leukemic cells and induces apoptosis, leading to the therapeutic management of the disease.
CAS No.: 76663-30-4
CAS No.: 684-93-5
CAS No.:
CAS No.: 64918-85-0
CAS No.:
CAS No.: 2488-84-8